5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Its structure features:
- A pyrazolo[1,5-a]pyrazin-4-one core, which provides a rigid heterocyclic framework.
- A 2-(3,4-dimethylphenyl) substituent at position 2, contributing hydrophobic and steric effects.
- A 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl} group at position 5, introducing a chlorinated oxazole ring that may enhance binding interactions.
Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c1-15-7-8-18(11-16(15)2)21-13-23-25(31)29(9-10-30(23)28-21)14-22-17(3)32-24(27-22)19-5-4-6-20(26)12-19/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDNENRDQSHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.89 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, substituted with an oxazole moiety and chlorophenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O |
| Molecular Weight | 396.89 g/mol |
| LogP | 4.0811 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrazin class exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown Minimum Inhibitory Concentrations (MICs) ranging from 14 μg/mL to 56.2 μg/mL against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus epidermidis .
Case Study:
In a comparative study on antimicrobial efficacy, a derivative with a similar structure was tested against E. coli and C. albicans, yielding MIC values of 28.1 μg/mL and 14 μg/mL respectively . These findings suggest that the target compound may possess comparable or enhanced antimicrobial activity.
The proposed mechanisms by which these compounds exert their antimicrobial effects include:
- Disruption of Biofilm Formation: Certain derivatives have been observed to inhibit biofilm formation in Pseudomonas aeruginosa, indicating a potential non-bactericidal mechanism that alters bacterial cell surfaces rather than killing the bacteria directly .
- Inhibition of Peptidoglycan Synthesis: Some related compounds were predicted to inhibit enzymes involved in peptidoglycan synthesis, crucial for bacterial cell wall integrity .
Pharmacokinetic Profile
In silico studies have indicated favorable pharmacokinetic properties for compounds in this class. Parameters such as absorption, distribution, metabolism, and excretion (ADME) suggest that these compounds could be viable candidates for further development in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below highlights key structural differences between the target compound and its closest analogs:
Key Observations:
The analog in replaces dimethyl groups with ethoxy and methoxy substituents, which may improve solubility but introduce metabolic liabilities (e.g., hydrolysis).
Steric and Electronic Profiles: The methyl group on the oxazole ring (target compound) minimizes steric hindrance compared to bulkier substituents in .
Chlorine Substitution :
Implications for Drug Design
- Metabolic Stability : Methyl groups (target) are more metabolically stable than ethoxy/methoxy groups (), which are prone to oxidative or hydrolytic degradation.
- Binding Affinity : The rigid oxazole ring in the target compound may enhance target engagement compared to the flexible phenethyl chain in .
- Solubility-Bioavailability Trade-off : The target’s hydrophobicity could limit solubility but improve blood-brain barrier penetration, whereas ’s polar substituents may favor renal excretion.
Computational and Crystallographic Insights
- Structural Determination : The use of SHELXL () is inferred for crystallographic refinement of such complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
